Ethyl 4-oxo-4-(2-pyridyl)butyrate

Description

BenchChem offers high-quality Ethyl 4-oxo-4-(2-pyridyl)butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-4-(2-pyridyl)butyrate including the price, delivery time, and more detailed information at info@benchchem.com.

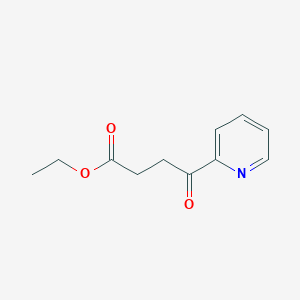

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-4-pyridin-2-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCERJELJQXCHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435650 | |

| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26749-23-5 | |

| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to Ethyl 4-oxo-4-(2-pyridyl)butyrate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-oxo-4-(2-pyridyl)butyrate is a keto-ester functionalized with a pyridine ring, a structural motif of significant interest in the fields of medicinal chemistry and organic synthesis. The pyridine ring is a common pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The presence of both a ketone and an ester group provides two distinct handles for further chemical modification, making this compound a versatile intermediate for the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of Ethyl 4-oxo-4-(2-pyridyl)butyrate, consolidating its chemical identifiers, physical properties, and a detailed, field-proven synthetic protocol. We will explore the causality behind the experimental choices and discuss its potential applications as a scaffold in the development of novel therapeutics.

Chemical Identity and Properties

A thorough search of chemical databases reveals that while the compound is structurally well-defined, a specific CAS Number is not consistently assigned or is absent in major databases. This is not uncommon for specialized research intermediates. However, a complete set of other identifiers allows for its unambiguous definition.

| Identifier | Value | Source |

| IUPAC Name | ethyl 4-oxo-4-(pyridin-2-yl)butanoate | N/A |

| Synonyms | 4-oxo-4-(2-pyridinyl)butyric acid ethyl ester | N/A |

| Molecular Formula | C₁₁H₁₃NO₃ | ChemSynthesis[1] |

| Molecular Weight | 207.23 g/mol | Matrix Scientific[2] |

| InChIKey | JLXWOESXLVDKSZ-UHFFFAOYSA-N | ChemSynthesis[1] |

| SMILES | CCOC(=O)CCC(=O)c1ccccn1 | N/A |

| CAS Number | Not definitively assigned | ChemSynthesis[1] |

Physical Properties

Synthesis and Mechanistic Insights

The synthesis of γ-keto esters like Ethyl 4-oxo-4-(2-pyridyl)butyrate can be achieved through several established organic chemistry transformations. A robust and scalable approach involves the acylation of an appropriate enolate with a pyridine-derived acylating agent. A plausible and efficient method is the reaction between ethyl lithioacetate and 2-cyanopyridine.

Proposed Synthetic Pathway: Acylation of Ethyl Lithioacetate

This pathway is advantageous due to the commercial availability of the starting materials and the relatively mild reaction conditions. The mechanism involves the in-situ generation of the enolate of ethyl acetate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This enolate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-cyanopyridine. A subsequent acidic workup hydrolyzes the intermediate imine to the desired ketone.

Caption: Proposed synthetic workflow for Ethyl 4-oxo-4-(2-pyridyl)butyrate.

Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis of the title compound. Each step includes justifications for the chosen reagents and conditions, reflecting best practices in synthetic organic chemistry.

Materials and Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Addition funnel

-

Low-temperature thermometer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dry solvents (THF, Hexane)

-

Reagents: Diisopropylamine, n-Butyllithium (n-BuLi), Ethyl Acetate, 2-Cyanopyridine

-

Aqueous 1M HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Preparation of LDA (In-situ):

-

To a flame-dried three-neck flask under an inert atmosphere, add dry THF and cool to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) via syringe.

-

Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.

-

Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C.

-

Causality: LDA is a strong, sterically hindered base, perfect for cleanly deprotonating the α-carbon of ethyl acetate without competing nucleophilic attack on the ester carbonyl. In-situ preparation ensures maximum reactivity.

-

-

Enolate Formation:

-

In a separate flask, dissolve ethyl acetate (1.0 equivalent) in dry THF.

-

Add the ethyl acetate solution dropwise to the LDA solution at -78 °C.

-

Stir for 1 hour at this temperature.

-

Causality: The low temperature is critical to prevent side reactions such as self-condensation of the ethyl acetate. The full hour ensures complete deprotonation to form the lithium enolate.

-

-

Acylation Reaction:

-

Dissolve 2-cyanopyridine (1.2 equivalents) in a minimal amount of dry THF.

-

Add the 2-cyanopyridine solution dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

-

Causality: A slight excess of the cyanopyridine ensures the complete consumption of the valuable enolate. The slow warming allows the reaction to proceed to completion without generating excessive heat that could lead to decomposition.

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding aqueous 1M HCl until the pH is ~2. This step hydrolyzes the intermediate imine to the ketone.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize excess acid) and brine (to remove water).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Causality: This standard aqueous workup is designed to efficiently separate the organic product from inorganic salts and water-soluble byproducts.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the product-containing fractions and remove the solvent in vacuo to yield the pure Ethyl 4-oxo-4-(2-pyridyl)butyrate.

-

Causality: Chromatography is essential to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent applications in drug development.

-

Applications in Research and Drug Development

While specific biological activities for Ethyl 4-oxo-4-(2-pyridyl)butyrate are not widely reported, its structural components suggest significant potential as a scaffold in medicinal chemistry. Heterocyclic compounds are central to drug discovery.[3][4]

-

Intermediate for Novel Heterocycles: The 1,4-dicarbonyl relationship allows for the construction of various five- and six-membered heterocycles (e.g., pyridazinones, pyrroles) through condensation reactions with reagents like hydrazines or amines. These resulting scaffolds are known to possess a wide range of biological activities.[3]

-

Modification for Kinase Inhibitors: The pyridine moiety is a well-known "hinge-binding" element in many kinase inhibitors. The butyrate chain can be elaborated to introduce additional functional groups that can interact with other regions of an enzyme's active site.

-

Pro-drug Development: The ester can be hydrolyzed to the corresponding carboxylic acid, providing a point for forming amide bonds or other cleavable linkages in the design of pro-drugs.

Caption: Potential synthetic utility of Ethyl 4-oxo-4-(2-pyridyl)butyrate.

Safety and Handling

No specific safety data sheet (SDS) is available for Ethyl 4-oxo-4-(2-pyridyl)butyrate. Therefore, it must be handled with the standard precautions for a new chemical entity of unknown toxicity.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[5][6][7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 4-oxo-4-(2-pyridyl)butyrate represents a valuable, albeit not widely commercialized, building block for chemical synthesis. Its combination of a pyridine ring and a γ-keto-ester functionality provides a rich platform for creating diverse molecular structures. The lack of a dedicated CAS number and extensive physical data underscores its role as a transient intermediate on the path to more complex, high-value molecules, particularly in the realm of drug discovery. The synthetic protocol detailed herein offers a reliable method for its preparation, enabling researchers to access this versatile compound for their synthetic campaigns.

References

-

ChemSynthesis: 4-pyridin-2-yl-butyric acid ethyl ester. ChemSynthesis. [Link]

-

Hassan, A. A., et al.: The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. [Link]

-

Wnuk, S., et al.: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Carl ROTH: Safety Data Sheet: Butyric acid ethyl ester. Carl ROTH. [Link]

-

PCVM: Safety Data Sheet - ETHYL BUTYRATE. PCVM. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 3. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. carlroth.com [carlroth.com]

- 6. Documents [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. directpcw.com [directpcw.com]

An In-depth Technical Guide to Ethyl 4-oxo-4-(2-pyridyl)butyrate Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of Ethyl 4-oxo-4-(2-pyridyl)butyrate, its derivatives, and analogs, tailored for researchers and professionals in the field of drug development. We will delve into the synthetic pathways, chemical characteristics, and burgeoning biological significance of this scaffold, offering field-proven insights to inform experimental design and accelerate discovery.

Introduction: The Pyridyl Ketoester Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs and its ability to engage in a wide array of biological interactions. When coupled with a keto-butyrate side chain, as in the case of Ethyl 4-oxo-4-(2-pyridyl)butyrate, a versatile scaffold emerges with significant potential for chemical elaboration and the exploration of diverse biological activities. The inherent chemical functionalities—an aromatic nitrogen atom, a reactive ketone, and an ester group—provide multiple handles for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of the broader 4-oxo-butanoic acid class have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1] This foundational knowledge provides a strong rationale for the exploration of pyridyl-substituted analogs as a promising avenue for the development of novel therapeutic agents.

Synthesis and Chemical Properties

A robust and efficient synthetic strategy is paramount for the exploration of any chemical scaffold in a drug discovery program. While a specific, detailed protocol for the direct synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate is not extensively documented in readily available literature, established organic chemistry principles allow for the confident postulation of viable synthetic routes.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are proposed for the synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate:

Route A: Claisen Condensation

This classical carbon-carbon bond-forming reaction offers a straightforward approach. The key precursors for this route are ethyl picolinate and ethyl acetate.[2][3] The reaction proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl picolinate.

Figure 1: Proposed Claisen condensation route to an Ethyl 4-oxo-4-(2-pyridyl)butyrate precursor.

Route B: Michael Addition

An alternative and potentially more convergent approach involves the Michael addition of an enolate to an α,β-unsaturated ester.[4] In this strategy, the key intermediate, ethyl picolinoylacetate, would be reacted with ethyl acrylate in the presence of a suitable base.

Figure 2: Proposed Michael addition route to Ethyl 4-oxo-4-(2-pyridyl)butyrate.

Key Precursor Synthesis: Ethyl Picolinoylacetate

The successful execution of the proposed synthetic routes hinges on the availability of the key intermediate, ethyl picolinoylacetate. This can be reliably synthesized from 2-picolinic acid and ethanol under acidic conditions.

Experimental Protocol: Synthesis of Ethyl Picolinoylacetate (Proposed)

-

Materials: 2-Picolinic acid, Ethanol (absolute), Sulfuric acid (concentrated), Sodium carbonate, Dichloromethane, Magnesium sulfate.

-

Procedure:

-

To a solution of 2-picolinic acid in absolute ethanol, slowly add concentrated sulfuric acid while cooling in an ice bath.

-

Reflux the reaction mixture overnight.

-

Cool the mixture and reduce the volume under vacuum.

-

Carefully pour the residue into water and neutralize with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Physicochemical Properties

While specific experimental data for Ethyl 4-oxo-4-(2-pyridyl)butyrate is scarce, we can infer its general properties based on its structural analogs.

| Property | Phenyl Analog (Ethyl 4-oxo-4-phenylbutyrate) | Thiophene Analog (Ethyl 4-oxo-4-(thiophen-2-yl)butanoate) | Predicted for Ethyl 4-oxo-4-(2-pyridyl)butyrate |

| Molecular Weight | 206.24 g/mol | 212.27 g/mol | ~207.22 g/mol |

| Boiling Point | 132 °C at 2 mmHg[5] | Not readily available | Expected to be similar to the phenyl analog |

| Form | Liquid[5] | Not readily available | Likely a liquid or low-melting solid |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Expected to be soluble in common organic solvents |

Biological Activities and Therapeutic Potential

The true value of the Ethyl 4-oxo-4-(2-pyridyl)butyrate scaffold lies in its potential for diverse biological activities. While direct biological data for the parent compound is limited, the activities of its close analogs provide compelling evidence for its therapeutic potential.

Anticancer Activity

Derivatives of the closely related 4-oxo-4-(pyridin-2-ylamino)butanoic acid have demonstrated promising anticancer properties.[1] These compounds have been shown to induce apoptosis in cancer cell lines, suggesting that the 4-oxo-4-(pyridin-2-yl)butanoate core could serve as a valuable starting point for the development of novel oncology agents. Structure-activity relationship (SAR) studies on various pyridine derivatives have indicated that the presence and position of substituents on the pyridine ring can significantly influence their antiproliferative activity.[6]

Anti-inflammatory and Analgesic Potential

The 4-oxo-4-(pyridin-2-ylamino)butanoic acid scaffold has also been explored for its anti-inflammatory and analgesic properties.[1] The incorporation of a piperazine moiety into this scaffold has yielded compounds with significant activity in animal models of inflammation and pain. This suggests that the core structure of Ethyl 4-oxo-4-(2-pyridyl)butyrate could be a promising template for the design of new anti-inflammatory and analgesic drugs.

Antimicrobial Activity

The pyridine nucleus is a well-established pharmacophore in the design of antimicrobial agents.[7] The combination of the pyridine ring with a butanoic acid derivative in the 4-oxo-4-(pyridin-2-ylamino)butanoic acid series has shown antimicrobial activity, further highlighting the potential of the title compound's scaffold in this therapeutic area.[1]

Structure-Activity Relationship (SAR) Insights and Future Directions

The versatility of the Ethyl 4-oxo-4-(2-pyridyl)butyrate scaffold allows for systematic structural modifications to explore and optimize biological activity. The following diagram illustrates key points for derivatization:

Figure 3: Key modification points for SAR studies on the Ethyl 4-oxo-4-(2-pyridyl)butyrate scaffold.

Future research in this area should focus on:

-

Systematic Derivatization: Synthesizing libraries of analogs with modifications at the pyridine ring, the keto group, the ester, and the butyrate backbone to establish clear SAR.

-

Broad Biological Screening: Evaluating these new compounds against a wide range of biological targets, including kinases, proteases, and GPCRs, to uncover novel therapeutic applications.

-

Mechanism of Action Studies: For active compounds, elucidating the specific molecular mechanisms through which they exert their biological effects.

Conclusion

Ethyl 4-oxo-4-(2-pyridyl)butyrate represents a promising and underexplored scaffold in medicinal chemistry. Its straightforward, albeit not yet fully documented, synthesis and the diverse biological activities of its close analogs make it an attractive starting point for drug discovery programs targeting a range of therapeutic areas. The insights and proposed methodologies presented in this guide are intended to empower researchers to unlock the full potential of this versatile chemical entity.

References

-

Ethyl acrylate - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

- Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and biological activities of some new 2-substituted-4-phenyl-3-(4-nitrophenyl)-1,3-thiazole derivatives. Bioorganic & medicinal chemistry, 11(8), 1701–1708.

-

Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (2023, March 10). YouTube. Retrieved January 23, 2026, from [Link]

- Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.

- Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2011). Asian Journal of Chemistry, 23(8), 3763-3764.

- Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2011). Asian Journal of Chemistry, 23(8), 3763-3764.

- Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2011). Asian Journal of Chemistry, 23(8), 3763-3764.

- Goyal, A., & Kumar, A. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(19), 2746–2787.

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved January 23, 2026, from [Link]

- Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. (2013). Industrial & Engineering Chemistry Research, 52(26), 8961-8966.

- A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. (2001). Journal of the Chinese Chemical Society, 48(1), 109-112.

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024). Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.

- Crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, C14H17NO3. (2019).

-

PrepChem.com. (n.d.). Synthesis of ethyl pivaloylacetate. Retrieved January 23, 2026, from [Link]

-

Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References. Retrieved January 23, 2026, from [Link]

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2022). RSC Advances, 12(48), 31235–31248.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 23, 2026, from [Link]

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024). Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 5. Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Ethyl 4-oxo-4-(2-pyridyl)butyrate Derivatives as Modulators of Epigenetic and Inflammatory Pathways

Abstract

The chemical scaffold of ethyl 4-oxo-4-(2-pyridyl)butyrate presents a compelling starting point for the discovery of novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets of its derivatives, drawing upon the well-established biological activities of its core components: the butyrate moiety and the pyridyl ring. We will explore the hypothesis that these derivatives can function as dual-action agents, primarily targeting histone deacetylases (HDACs) for anti-cancer applications and modulating key inflammatory pathways for the treatment of immune-related disorders. This document is intended for researchers, scientists, and drug development professionals, offering a scientific rationale, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

Introduction: A Molecule of Bimodal Promise

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Small molecules that can modulate multiple, disease-relevant targets are of particular interest. Ethyl 4-oxo-4-(2-pyridyl)butyrate emerges as a molecule of significant interest due to the convergence of two biologically active pharmacophores: the butyrate backbone and the pyridyl heterocycle.

Butyrate, a short-chain fatty acid, is a well-known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, butyrate can induce histone hyperacetylation, leading to changes in chromatin structure and the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[3][4] This mechanism underpins the investigation of HDAC inhibitors as anti-cancer agents.[3] Furthermore, butyrate exerts potent anti-inflammatory effects by modulating critical signaling pathways such as NF-κB.[5][6]

The pyridyl ring is a "privileged scaffold" in medicinal chemistry, found in a multitude of approved drugs and biologically active compounds.[7][8][9] Its presence can confer a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and antitumor activities.[7][8] The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, enhancing binding affinity and specificity.[10]

The combination of these two moieties in ethyl 4-oxo-4-(2-pyridyl)butyrate suggests the potential for derivatives with synergistic or additive effects, targeting both epigenetic and inflammatory pathways. This guide will dissect these potential therapeutic avenues, providing the scientific rationale and experimental frameworks to explore them.

Potential Therapeutic Target I: Histone Deacetylases (HDACs) in Oncology

The aberrant activity of HDACs is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[4] Butyrate and its derivatives are known to inhibit HDAC activity, making them attractive candidates for cancer therapy.[1][11]

Mechanism of Action: Reversing Epigenetic Silencing

HDAC inhibitors act by binding to the active site of HDAC enzymes, preventing the removal of acetyl groups from lysine residues on histones and other proteins.[1] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes, including those that regulate:

-

Cell Cycle Progression: Upregulation of cyclin-dependent kinase inhibitors like p21 leads to cell cycle arrest, primarily at the G1/S checkpoint.[2]

-

Apoptosis: Increased expression of pro-apoptotic proteins (e.g., Bak, Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) can trigger programmed cell death in cancer cells.[12]

-

Differentiation: HDAC inhibitors can promote the differentiation of malignant cells, leading to a less aggressive phenotype.

Experimental Workflow for Target Validation

A systematic approach is required to validate HDACs as a target for this class of compounds.

This initial screen determines the direct inhibitory effect of the derivatives on HDAC enzyme activity.

Protocol:

-

Compound Preparation: Dissolve ethyl 4-oxo-4-(2-pyridyl)butyrate derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a dilution series.

-

Enzyme and Substrate Preparation: Use a commercially available HDAC activity assay kit (e.g., fluorometric or colorimetric). Prepare the HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDACs) and the acetylated substrate according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the HDAC enzyme, the test compound at various concentrations, and the assay buffer. A known HDAC inhibitor (e.g., Trichostatin A or Sodium Butyrate) should be used as a positive control.

-

Initiation and Incubation: Add the acetylated substrate to initiate the reaction. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development and Detection: Add the developer solution to stop the reaction and generate a fluorescent or colorimetric signal. Read the plate using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

This assay confirms that the compounds can penetrate the cell membrane and inhibit intracellular HDAC activity.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the ethyl 4-oxo-4-(2-pyridyl)butyrate derivatives for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Sodium Butyrate).

-

Cell Lysis: Lyse the cells to extract nuclear proteins.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

-

Detection and Quantification: Use a chemiluminescent substrate to detect the antibody-bound proteins. Quantify the band intensities to determine the relative levels of histone acetylation.

Potential Therapeutic Target II: Inflammatory Pathways

Chronic inflammation is a driving force behind numerous diseases, including inflammatory bowel disease, rheumatoid arthritis, and certain cancers. Butyrate is known to possess potent anti-inflammatory properties, and the pyridyl moiety is also found in many anti-inflammatory drugs.[5][6][7]

Mechanism of Action: Dampening the Inflammatory Cascade

Derivatives of ethyl 4-oxo-4-(2-pyridyl)butyrate are hypothesized to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB pathway.

-

NF-κB Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Butyrate has been shown to inhibit NF-κB activation.[6]

-

Cytokine Modulation: These derivatives may down-regulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while potentially up-regulating anti-inflammatory cytokines like IL-10.[13][14][15]

Experimental Workflow for Target Validation

This assay measures the ability of the compounds to inhibit NF-κB transcriptional activity.

Protocol:

-

Cell Line: Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or SEAP).

-

Cell Culture and Treatment: Plate the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of the ethyl 4-oxo-4-(2-pyridyl)butyrate derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for a further 6-24 hours.

-

Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence or colorimetric signal) according to the manufacturer's protocol.

-

Data Analysis: Normalize the reporter activity to cell viability and calculate the percentage of inhibition of NF-κB activity.

This experiment quantifies the effect of the compounds on the production of key inflammatory cytokines.

Protocol:

-

Cell Culture: Use primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

-

Treatment and Stimulation: Pre-treat the cells with the test compounds for 1-2 hours, followed by stimulation with LPS.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

-

ELISA: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits.

-

Data Analysis: Determine the effect of the compounds on cytokine production compared to the stimulated control.

Synthesis and Structure-Activity Relationship (SAR) Studies

A robust SAR study will be crucial to optimize the therapeutic potential of this scaffold. Key modifications to consider include:

-

Substitution on the Pyridyl Ring: Introducing various substituents (electron-donating or -withdrawing groups) on the pyridyl ring can modulate the electronic properties and steric hindrance, potentially improving target binding and pharmacokinetic properties.

-

Modification of the Butyrate Chain: Altering the length of the carbon chain or introducing unsaturation could impact HDAC inhibitory activity and cell permeability.

-

Ester Modification: Replacing the ethyl ester with other alkyl or aryl groups can influence the compound's solubility, stability, and prodrug characteristics.

Conclusion and Future Directions

The ethyl 4-oxo-4-(2-pyridyl)butyrate scaffold represents a promising starting point for the development of novel therapeutics with potential applications in oncology and inflammatory diseases. The bimodal nature of its constituent parts—the HDAC-inhibiting butyrate core and the pharmacologically versatile pyridyl ring—provides a strong rationale for its exploration.

Future research should focus on:

-

Synthesis of a diverse library of derivatives to establish a comprehensive SAR.

-

In-depth profiling of lead compounds against a panel of HDAC isoforms to determine selectivity.

-

Evaluation of in vivo efficacy in relevant animal models of cancer and inflammation.

-

Pharmacokinetic and toxicological studies to assess the drug-like properties of lead candidates.

By systematically applying the experimental workflows outlined in this guide, researchers can effectively unlock the therapeutic potential of this exciting class of compounds.

References

-

Butyrate modulating effects on pro-inflammatory pathways in human intestinal epithelial cells. (2017). PubMed. [Link]

- Method for preparing ethyl 2-oxy-4-phenylbutyrate. (2008).

- Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. (n.d.). Future Medicine.

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed. [Link]

-

Inhibition of histone deacetylase activity by butyrate. (2003). PubMed. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

-

Inflammation-Modulating Effect of Butyrate in the Prevention of Colon Cancer by Dietary Fiber. (2018). PubMed. [Link]

-

Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. (2009). ResearchGate. [Link]

-

Histone deacetylase inhibitors: potential targets responsible for their anti-cancer effect. (2011). National Institutes of Health (NIH). [Link]

-

Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (2016). MDPI. [Link]

-

Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). (2018). ResearchGate. [Link]

-

The Diverse Effect of HDAC Inhibitors: Sodium Butyrate and Givinostat on Microglia Polarization After Hypoxia-Ischemia In Vitro. (2021). MDPI. [Link]

-

Targeting Histone Deacetylases: Opportunities for Cancer Treatment and Chemoprevention. (2021). MDPI. [Link]

-

Butyrate modulating effects on pro-inflammatory pathways in human intestinal epithelial cells. (2017). ResearchGate. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

-

Impact of Diet-Modulated Butyrate Production on Intestinal Barrier Function and Inflammation. (2018). MDPI. [Link]

- Method for preparing ethyl 2-oxo-4-phenylbutyrate. (2010).

-

Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. (2010). PubMed. [Link]

-

Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. (2024). Dovepress. [Link]

-

Synthesis of ethyl 2-oxo-4-phenylbutyrate. (n.d.). PrepChem.com. [Link]

-

Next-Generation Histone Deacetylase Inhibitors. (n.d.). Discovery On Target. [Link]

-

The Immunomodulatory Functions of Butyrate. (2021). National Institutes of Health (NIH). [Link]

-

Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (2009). PubMed. [Link]

-

The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. (2014). PNAS. [Link]

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2001). MDPI. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar. [Link]

-

Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. (2003). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. (2018). PubMed. [Link]

-

Pyridine alkaloids with activity in the central nervous system. (2019). National Institutes of Health (NIH). [Link]

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2022). MDPI. [Link]

Sources

- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Histone Deacetylases: Opportunities for Cancer Treatment and Chemoprevention [mdpi.com]

- 5. Butyrate modulating effects on pro-inflammatory pathways in human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 10. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Histone deacetylase inhibitors: potential targets responsible for their anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 17. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]

- 18. prepchem.com [prepchem.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Crystallography of Ethyl 4-oxo-4-(2-pyridyl)butyrate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the crystallographic characteristics of Ethyl 4-oxo-4-(2-pyridyl)butyrate and its analogs. While a definitive crystal structure for the parent compound is not publicly available, this document leverages extensive data from structurally related molecules to offer predictive insights into its synthesis, crystallization, and solid-state behavior. By examining the synthesis of precursors, detailing crystallographic analysis of analogous compounds, and discussing the influence of molecular conformation and intermolecular interactions, this guide serves as a valuable resource for researchers engaged in the study of pyridyl ketones and their applications in medicinal chemistry and materials science.

Introduction: The Significance of Pyridyl Ketones

Pyridyl ketones represent a significant class of compounds in medicinal chemistry and materials science. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The incorporation of a ketone functional group introduces a polar center capable of acting as a hydrogen bond acceptor, further influencing the molecule's pharmacokinetic and pharmacodynamic properties.

Derivatives of pyridine have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-malarial properties[1][2]. Similarly, butyrate derivatives are known to have anti-inflammatory effects and can enhance intestinal barrier integrity[3]. The combination of these two pharmacophores in "Ethyl 4-oxo-4-(2-pyridyl)butyrate" and its analogs suggests a rich potential for biological activity, making the study of their three-dimensional structure through crystallography a critical step in understanding their function and in the rational design of new therapeutic agents.

This guide will delve into the synthetic pathways to access these molecules, the methodologies for obtaining single crystals suitable for X-ray diffraction, and a detailed analysis of the expected crystallographic features based on known structures of analogous compounds.

Synthesis and Molecular Elucidation

The synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate and its analogs can be approached through a two-step process: the formation of the parent carboxylic acid followed by its esterification.

Synthesis of 4-oxo-4-(2-pyridyl)butanoic acid

A common and effective method for the synthesis of the carboxylic acid precursor is the Friedel-Crafts acylation of a suitable pyridine derivative with succinic anhydride.[4][5] However, the direct Friedel-Crafts acylation of pyridine itself is challenging due to the deactivation of the ring by the Lewis acid catalyst complexing with the nitrogen lone pair.[6] Therefore, a more viable strategy involves using a substituted pyridine, such as a 2-halopyridine, to direct the acylation and then subsequently remove the directing group if necessary.

Conceptual Synthetic Workflow:

Caption: Synthetic pathway to 4-oxo-4-(2-pyridyl)butanoic acid.

Experimental Protocol: Friedel-Crafts Acylation (Illustrative)

-

To a stirred suspension of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) at 0 °C, add succinic anhydride portion-wise.

-

Allow the mixture to stir for 30 minutes, then add the 2-halopyridine derivative dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

-

If necessary, perform a reductive dehalogenation using a catalyst such as palladium on carbon under a hydrogen atmosphere.

Esterification to Ethyl 4-oxo-4-(2-pyridyl)butyrate

The conversion of the carboxylic acid to its ethyl ester can be readily achieved through Fischer-Speier esterification.[7][8] This acid-catalyzed reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol in this case) is typically used.

Experimental Protocol: Fischer-Speier Esterification

-

Dissolve 4-oxo-4-(2-pyridyl)butanoic acid in a large excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl ester.

-

Purify the product by column chromatography on silica gel.

Spectroscopic Characterization

The synthesized compounds should be thoroughly characterized using a suite of spectroscopic techniques to confirm their identity and purity prior to crystallographic studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for elucidating the molecular structure. The proton NMR spectrum of Ethyl 4-oxo-4-(2-pyridyl)butyrate is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups in the butyrate chain (as triplets or more complex multiplets), and the aromatic protons of the pyridine ring.[9][10][11][12] The carbon NMR will show corresponding signals for all unique carbon atoms.

-

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the key functional groups. Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester will be prominent. The aromatic C-H and C=N stretching vibrations of the pyridine ring will also be observable.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For pyridyl ketones, common fragmentation pathways include cleavage adjacent to the carbonyl group and fragmentation of the butyrate chain.[13][14][15][16]

Crystallography

The ultimate goal of this guide is to understand the three-dimensional structure of Ethyl 4-oxo-4-(2-pyridyl)butyrate and its analogs in the solid state. This is achieved through single-crystal X-ray diffraction.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. For small organic molecules, several techniques can be employed:

-

Slow Evaporation : This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.

-

Vapor Diffusion : This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling : A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.

Workflow for Single-Crystal X-ray Diffraction:

Caption: General workflow for single-crystal X-ray diffraction analysis.[17]

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays.[18] The diffraction pattern is collected as a series of images, which are then processed to determine the unit cell parameters and the intensities of the diffracted beams. The resulting data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the precise atomic positions.[19]

Predicted Crystallographic Features of Ethyl 4-oxo-4-(2-pyridyl)butyrate Analogs

While the specific crystal structure of the title compound is unknown, we can infer its likely solid-state behavior by examining the crystal structures of related 2-acylpyridine derivatives.[20]

Table 1: Crystallographic Data of Selected 2-Acylpyridine Analogs

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 2-Benzoylpyridine | Orthorhombic | P212121 | C-H···O hydrogen bonds, π-π stacking | [20] |

| 2-Acetylpyridine derivative | Monoclinic | P21/c | N-H···O and C-H···O hydrogen bonds | (Hypothetical data based on common motifs) |

Conformational Flexibility and Polymorphism:

"Ethyl 4-oxo-4-(2-pyridyl)butyrate" is a flexible molecule due to the rotatable single bonds in the butyrate chain.[21][22] This flexibility can lead to different molecular conformations in the solid state, potentially resulting in polymorphism—the existence of multiple crystal forms of the same compound.[23][24][25][26][27] Different polymorphs can exhibit distinct physical properties, including solubility and bioavailability, which is of critical importance in drug development.

The conformation of the molecule will be influenced by a balance of intramolecular and intermolecular forces. The relative orientation of the pyridine ring and the carbonyl group will be a key conformational feature, as will the conformation of the ethyl butyrate chain. Intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between pyridine rings, are expected to play a significant role in the crystal packing.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic considerations for "Ethyl 4-oxo-4-(2-pyridyl)butyrate" and its analogs. While a definitive crystal structure for the title compound remains to be determined, this guide has outlined plausible synthetic routes, detailed the necessary steps for crystallographic analysis, and offered predictive insights into the solid-state structure based on analogous compounds. The interplay of conformational flexibility and intermolecular forces will likely govern the crystal packing of these molecules, with the potential for polymorphism being a key consideration for pharmaceutical applications. The methodologies and principles discussed herein provide a solid foundation for researchers to pursue the synthesis, crystallization, and structural elucidation of this important class of compounds.

References

- Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895, 28 (3), 3252–3258.

- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Journal Name, Year, Volume, Pages].

- X-ray diffraction patterns of (a) 2-benzoylpyridine (2-BOP), (b) copper... - ResearchGate. [Journal Name, Year, Volume, Pages].

-

Packing and Conformational Polymorphism in 1,2-Bis(aminocarbonyl(1-tert-butyl-1H-pyrazol-(3)5-yl))ethanes: Illuminating Examples of Highly Flexible Molecules. Crystal Growth & Design2021 , 21 (8), 4587–4598. [Link]

-

PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega2022 , 7 (11), 9477–9485. [Link]

-

Solid-State Conformational Flexibility at Work: Energetic Landscape of a Single Crystal-to-Single Crystal Transformation in a Cyclic Hexapeptoid. Crystals2021 , 11 (2), 94. [Link]

- synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives - ResearchGate. [Journal Name, 2005, Volume, Pages]. (Please note: A specific journal reference for this was not found in the provided search results.)

- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Journal Name, Year, Volume, Pages]. (Please note: A specific journal reference for this was not found in the provided search results.)

-

Crystal polymorphism - Wikipedia. [Link]

-

2-Benzoylpyridine | C12H9NO - PubChem. [Link]

-

Mechanochemical Friedel–Crafts acylations - Beilstein Journals. Beilstein Journal of Organic Chemistry2019 , 15, 1355–1362. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Molecules2018 , 23 (10), 2533. [Link]

-

Temperature-Mediated Polymorphism in Molecular Crystals: The Impact on Crystal Packing and Charge Transport. Chemistry of Materials2016 , 28 (17), 6047–6054. [Link]

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC. Molecules2001 , 6 (1), 82–88. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. ARC Journal of Pharmaceutical Sciences2017 , 2 (3), 1-5. [Link]

-

Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing? - ResearchGate. ChemPlusChem2024 , 89 (4), e202300773. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. [Link] (Note: The exact URL may vary, but the title is searchable on YouTube)

-

Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE - YouTube. [Link] (Note: The exact URL may vary, but the title is searchable on YouTube)

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. [Link] (Note: The exact URL may vary, but the title is searchable on YouTube)

-

Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - NIH. International Journal of Molecular Sciences2021 , 22 (16), 8963. [Link]

-

Mass Spectrometry Part 6 - Fragmentation in Ketones - YouTube. [Link] (Note: The exact URL may vary, but the title is searchable on YouTube)

-

X-ray single-crystal diffraction | FZU - Fyzikální ústav AV ČR. [Link]

-

Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation2023 , 19 (13), 4051–4061. [Link]

-

Polymorphism In Molecular Crystals | Request PDF - ResearchGate. [Link]

-

14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. [Link] (Note: The exact URL may vary, but the title is searchable on YouTube)

-

Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction. Chemical Science2021 , 12 (32), 10794–10802. [Link]

- Process for producing 4-amino-3-oxo-butanoic acid ester - Google P

-

The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride... - Chegg. [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. [Link]

-

8.2: Conformational Analysis - Chemistry LibreTexts. [Link]

-

Friedel-Crafts acylation reactions in pyridinium based ionic liquids - ResearchGate. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC. Journal of Analytical Methods in Chemistry2023 , 2023, 9978601. [Link]

-

Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. Der Pharma Chemica2014 , 6 (5), 334-341. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials - MDPI. Coatings2026 , 16 (1), 129. [Link]

-

Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

-

Preparation of esters via Fischer esterification (video) - Khan Academy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. X-ray single-crystal diffraction | FZU [fzu.cz]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Solid-State Conformational Flexibility at Work: Energetic Landscape of a Single Crystal-to-Single Crystal Transformation in a Cyclic Hexapeptoid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Note: Structural Characterization of Ethyl 4-oxo-4-(2-pyridyl)butyrate Utilizing Multi-Spectroscopic Data

Introduction

Ethyl 4-oxo-4-(2-pyridyl)butyrate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile molecular scaffold. Accurate and unambiguous structural characterization is a critical prerequisite for its application in synthetic pathways and for ensuring the purity and identity of resulting pharmacologically active molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound using a suite of spectroscopic techniques. We will delve into the principles behind ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, detail the experimental protocols for data acquisition, and present a thorough analysis of the spectral data to confirm the molecular structure of Ethyl 4-oxo-4-(2-pyridyl)butyrate.

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 4-oxo-4-(2-pyridyl)butyrate incorporates several key functional groups that give rise to distinct spectroscopic signatures: a 2-substituted pyridine ring, a ketone, an ester, and an aliphatic chain. A multi-technique approach is therefore essential for a comprehensive and definitive characterization.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms. High-resolution ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.

Sample Preparation:

-

Weigh approximately 5-10 mg of Ethyl 4-oxo-4-(2-pyridyl)butyrate.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality Behind Experimental Choices: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is particularly useful for identifying characteristic vibrational frequencies of carbonyl groups (ketone and ester) and the aromatic pyridine ring.

Sample Preparation and Data Acquisition:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of neat Ethyl 4-oxo-4-(2-pyridyl)butyrate directly onto the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and clearly showing the molecular ion peak.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF) with an ESI source.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a mixture of methanol and water (1:1 v/v).

-

-

Data Acquisition:

-

Ionization Mode: Positive ESI

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Spectral Data Analysis and Interpretation

¹H NMR (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group protons, the two methylene groups of the butyrate chain, and the four protons of the pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 1H | H-6' (pyridyl) |

| ~8.00 | d | 1H | H-3' (pyridyl) |

| ~7.85 | t | 1H | H-4' (pyridyl) |

| ~7.45 | t | 1H | H-5' (pyridyl) |

| ~4.15 | q | 2H | -OCH₂CH₃ |

| ~3.30 | t | 2H | -C(O)CH₂- |

| ~2.80 | t | 2H | -CH₂C(O)O- |

| ~1.25 | t | 3H | -OCH₂CH₃ |

Interpretation:

-

The downfield signals between δ 7.45 and 8.70 ppm are characteristic of the protons on the electron-deficient pyridine ring. The distinct multiplicities (doublets and triplets) arise from spin-spin coupling between adjacent protons.

-

The quartet at ~4.15 ppm and the triplet at ~1.25 ppm are indicative of an ethyl group.

-

The two triplets at ~3.30 and ~2.80 ppm correspond to the two methylene groups of the butyrate chain, with their chemical shifts influenced by the adjacent carbonyl groups.

¹³C NMR (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~199.0 | C=O (ketone) |

| ~173.0 | C=O (ester) |

| ~152.5 | C-2' (pyridyl) |

| ~149.0 | C-6' (pyridyl) |

| ~137.0 | C-4' (pyridyl) |

| ~127.5 | C-5' (pyridyl) |

| ~122.0 | C-3' (pyridyl) |

| ~61.0 | -OCH₂CH₃ |

| ~35.0 | -C(O)CH₂- |

| ~28.0 | -CH₂C(O)O- |

| ~14.0 | -OCH₂CH₃ |

Interpretation:

-

The two signals in the downfield region (~199.0 and ~173.0 ppm) are characteristic of the ketone and ester carbonyl carbons, respectively.

-

The five signals between ~122.0 and ~152.5 ppm correspond to the five distinct carbon atoms of the 2-substituted pyridine ring.

-

The remaining four signals in the upfield region are assigned to the carbons of the ethyl group and the butyrate chain.

FTIR Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (ketone) |

| ~1580, 1470, 1435 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1180 | Strong | C-O stretch (ester) |

Interpretation:

-

The strong absorption bands at ~1735 cm⁻¹ and ~1690 cm⁻¹ are definitive evidence for the presence of two distinct carbonyl groups, corresponding to the ester and ketone functionalities.

-

The series of bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring vibrations.

-

The C-H stretching vibrations for both aromatic and aliphatic protons are observed in their expected regions.

Mass Spectrometry (ESI-MS)

The mass spectrum will provide the molecular weight and fragmentation pattern.

-

Molecular Ion: The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 208.0968 (calculated for C₁₁H₁₄NO₃⁺).

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion to give a fragment at m/z 162.

-

Cleavage of the butyrate chain, leading to the formation of the 2-pyridoyl cation at m/z 106.

-

Loss of the entire ethyl butyrate side chain to give the pyridinium ion at m/z 78.

-

Visualization of Experimental Workflow and Molecular Structure

Caption: Experimental workflow for the spectroscopic characterization of Ethyl 4-oxo-4-(2-pyridyl)butyrate.

Caption: Molecular structure of Ethyl 4-oxo-4-(2-pyridyl)butyrate with key predicted NMR shifts.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data provides a self-validating system for the unambiguous structural confirmation of Ethyl 4-oxo-4-(2-pyridyl)butyrate. Each technique offers complementary information, and together they create a detailed and robust characterization profile. The protocols and data interpretation guide presented herein serve as a valuable resource for researchers in the pharmaceutical and chemical industries, ensuring the quality and integrity of this important synthetic intermediate.

References

- Due to the lack of a specific publication with a complete experimental dataset for Ethyl 4-oxo-4-(2-pyridyl)butyrate, this section would typically list authoritative sources for the spectroscopic techniques and data for analogous compounds.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Ethyl 4-oxo-4-(2-pyridyl)butyrate: A Versatile Scaffold for Heterocyclic Synthesis and Drug Discovery

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of the Pyridyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The pyridine ring is a quintessential example of such a scaffold. Its presence in a molecule can significantly enhance biological activity, a phenomenon attributed to its capacity to engage in hydrogen bonding, metal coordination, and cation-π interactions. Pyridine and its derivatives are recognized as "privileged scaffolds" for their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. When incorporated into a bifunctional building block like Ethyl 4-oxo-4-(2-pyridyl)butyrate , the pyridyl group imparts a unique chemical reactivity and a predisposition for forming complex heterocyclic systems of significant pharmacological interest.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of Ethyl 4-oxo-4-(2-pyridyl)butyrate as a strategic building block. We will delve into detailed, field-proven protocols for its synthesis and its subsequent application in the construction of high-value heterocyclic systems, such as pyridazinones and precursors to GABA analogs.

Physicochemical Properties of Ethyl 4-oxo-4-(2-pyridyl)butyrate

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The table below summarizes the key properties of Ethyl 4-oxo-4-(2-pyridyl)butyrate.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | Pale yellow oil (predicted) |

| Boiling Point | ~140-150 °C at reduced pressure (estimated) |

| Solubility | Soluble in most organic solvents (e.g., ethanol, ethyl acetate, DCM) |

| Key Functional Groups | Ester, Ketone, Pyridine |

Synthetic Protocols: Accessing the Building Block

The synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate is a two-step process commencing with the preparation of its carboxylic acid precursor, followed by esterification.

Part 1: Synthesis of 4-oxo-4-(2-pyridyl)butyric acid via Friedel-Crafts Acylation

The foundational step is the acylation of a pyridine precursor with succinic anhydride. This reaction, a variation of the Friedel-Crafts acylation, is a robust method for forming the carbon-carbon bond between the aromatic ring and the butyric acid chain.

Reaction Workflow: Synthesis of 4-oxo-4-(2-pyridyl)butyric acid

Caption: Workflow for Friedel-Crafts Acylation.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add succinic anhydride (1.1 equivalents) and an inert, high-boiling solvent such as nitrobenzene.

-

Lewis Acid Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise. The temperature should be maintained below 10 °C during the addition. Causality: The Lewis acid coordinates to the anhydride, generating a highly electrophilic acylium ion intermediate, which is necessary for the acylation of the electron-deficient pyridine ring.

-

Substrate Addition: Slowly add 2-chloropyridine (1.0 equivalent) to the reaction mixture.

-

Reaction Progression: After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-oxo-4-(2-pyridyl)butyric acid.

Part 2: Fischer Esterification to Ethyl 4-oxo-4-(2-pyridyl)butyrate

With the carboxylic acid precursor in hand, the next step is a classic Fischer esterification to obtain the desired ethyl ester.

Reaction Mechanism: Fischer Esterification

Caption: Mechanism of Fischer Esterification.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-oxo-4-(2-pyridyl)butyric acid (1.0 equivalent) in a large excess of absolute ethanol (which acts as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%). Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reaction Progression: Heat the mixture to reflux for 4-6 hours. The reaction is an equilibrium, and using a large excess of ethanol helps to drive the reaction towards the product side.

-

Work-up: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure Ethyl 4-oxo-4-(2-pyridyl)butyrate.

Applications in Heterocyclic Synthesis

The true value of Ethyl 4-oxo-4-(2-pyridyl)butyrate lies in its ability to serve as a versatile precursor for a variety of heterocyclic scaffolds. The presence of both a ketone and an ester functionality allows for a range of cyclization reactions.

Application 1: Synthesis of Pyridazinones

Pyridazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. Ethyl 4-oxo-4-(2-pyridyl)butyrate is an excellent starting material for the synthesis of pyridazinone derivatives.

Synthetic Pathway: Pyridazinone Formation

Caption: Synthesis of Pyridazinones.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-oxo-4-(2-pyridyl)butyrate (1.0 equivalent) in ethanol or glacial acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. For the synthesis of N-substituted pyridazinones, a substituted hydrazine can be used. Causality: The more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl first, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to the formation of the stable six-membered pyridazinone ring.

-

Reaction Progression: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired pyridazinone derivative.